The Structural Elucidation of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: A Technical Guide
The Structural Elucidation of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a phenolic compound also known as β-Hydroxypropiosyringone. This document outlines the key spectroscopic techniques and methodologies required for the unambiguous identification and characterization of this molecule. Due to the limited availability of published experimental data for this specific compound, this guide integrates known data with predicted spectroscopic values derived from analogous structures to provide a complete analytical framework. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and key structural correlations are visualized using Graphviz diagrams.
Introduction
3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenolic compound with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol .[1] Its CAS number is 136196-47-9.[1] This compound, also referred to as β-Hydroxypropiosyringone, has been identified as a catabolite in the bacterial degradation of lignin (B12514952). The elucidation of its structure is crucial for understanding lignin biodegradation pathways and for the potential synthesis of novel bioactive compounds. This guide details the analytical approach for confirming its molecular structure.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₅ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| CAS Number | 136196-47-9 | [1] |
| IUPAC Name | 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | [1] |
Spectroscopic Data for Structure Elucidation
The definitive structure of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, supplemented by infrared (IR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule.
Table 1: High-Resolution Mass Spectrometry Data
| Ion Mode | Calculated m/z | Observed m/z | Formula |
| ESI+ | 227.0863 ([M+H]⁺) | Predicted | C₁₁H₁₅O₅ |
| ESI- | 225.0717 ([M-H]⁻) | 225.0766 | C₁₁H₁₃O₅ |
Note: The observed [M-H]⁻ value is from a study on the bacterial catabolism of β-Hydroxypropiosyringone.
Predicted Fragmentation Pattern:
The fragmentation of the parent ion in MS/MS experiments can provide valuable structural information. Key predicted fragmentation pathways include:
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Loss of H₂O: Dehydration from the aliphatic hydroxyl group.
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Cleavage of the propanone side chain: Breakage of the C-C bonds in the three-carbon chain.
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Loss of CH₃: From the methoxy (B1213986) groups.
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Retro-Diels-Alder (RDA) fragmentation of the aromatic ring, although less common for this type of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC), is the most powerful tool for elucidating the detailed connectivity of atoms.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | s | 1H | Ar-OH |
| ~7.2-7.4 | s | 2H | H-2', H-6' |
| ~4.5-5.0 | t, J = ~5-6 Hz | 1H | 3-OH |
| ~3.8-4.0 | t, J = ~6-7 Hz | 2H | H-3 |
| ~3.7-3.9 | s | 6H | 2 x OCH₃ |
| ~3.0-3.3 | t, J = ~6-7 Hz | 2H | H-2 |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~198-200 | C-1 (C=O) |
| ~148-150 | C-3', C-5' |
| ~140-142 | C-4' |
| ~128-130 | C-1' |
| ~105-107 | C-2', C-6' |
| ~58-60 | C-3 |
| ~56-58 | 2 x OCH₃ |
| ~38-40 | C-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretching (phenolic and alcoholic) |
| ~3000-2850 | Medium | C-H stretching (aliphatic and aromatic) |
| ~1670-1650 | Strong | C=O stretching (aryl ketone) |
| ~1600, ~1510, ~1460 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1270, ~1120 | Strong | C-O stretching (aryl ether and alcohol) |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to a UHPLC system.
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Further dilute to a concentration of 1-10 µg/mL.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient from 5-95% B over 10-15 minutes.
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Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 1-5 µL.
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Mass Spectrometry Conditions:
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Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
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Mass Range: m/z 50-500.
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Data Acquisition: Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
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¹H NMR:
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Acquire a standard 1D proton spectrum.
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Typical parameters: 16-32 scans, 2-second relaxation delay.
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¹³C NMR:
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Acquire a proton-decoupled 1D carbon spectrum.
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Typical parameters: 1024 or more scans, 2-second relaxation delay.
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2D NMR:
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COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different parts of the molecule.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrumentation: An FT-IR spectrometer.
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Sample Preparation:
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Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
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ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition:
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Scan in the range of 4000-400 cm⁻¹.
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Average 16-32 scans for a good signal-to-noise ratio.
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Visualizations
Structure Elucidation Workflow
Caption: Workflow for the structure elucidation of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.
Key HMBC Correlations
Caption: Predicted key HMBC correlations for structure confirmation.
